molecular formula C18H25N3O3 B1146384 5-Hydroxy saxagliptin CAS No. 841302-24-7

5-Hydroxy saxagliptin

Numéro de catalogue: B1146384
Numéro CAS: 841302-24-7
Poids moléculaire: 331.4 g/mol
Clé InChI: GAWUJFVQGSLSSZ-YQWHHNEHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Hydroxy saxagliptin is a major active metabolite of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. This compound plays a crucial role in enhancing glucose-dependent insulin secretion by inhibiting the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy saxagliptin involves the hydroxylation of saxagliptin. This process typically employs cytochrome P450 (CYP) 3A4/5 enzymes, which catalyze the hydroxylation reaction under specific conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar pathway, utilizing biocatalysts to achieve the hydroxylation of saxagliptin. The process is optimized for large-scale production, ensuring high yield and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Hydroxy saxagliptin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

5-Hydroxy saxagliptin has a wide range of scientific research applications:

Mécanisme D'action

5-Hydroxy saxagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, leading to increased levels of GLP-1 and GIP. These hormones enhance glucose-dependent insulin secretion and decrease glucagon secretion, thereby improving glycemic control in patients with type 2 diabetes mellitus .

Comparaison Avec Des Composés Similaires

Uniqueness: 5-Hydroxy saxagliptin is unique due to its specific hydroxylation, which enhances its selectivity and potency as a DPP-4 inhibitor. It is approximately fivefold more potent than sitagliptin and vildagliptin .

Activité Biologique

5-Hydroxy saxagliptin (5-OH SAX) is a significant metabolite of saxagliptin, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus (T2DM). Understanding the biological activity of 5-OH SAX is crucial for evaluating its pharmacological efficacy, safety, and potential therapeutic applications. This article reviews the pharmacokinetic and pharmacodynamic properties of 5-OH SAX, supported by relevant data tables and research findings.

Pharmacokinetics of this compound

Absorption and Metabolism
5-OH SAX is formed from saxagliptin through hepatic metabolism, primarily via cytochrome P450 enzymes CYP3A4/5. The bioavailability of saxagliptin is approximately 75%, with about 50% metabolized to 5-OH SAX in the liver . The systemic exposure to 5-OH SAX in plasma can be about three times that of the parent drug, indicating its significant presence and potential activity in vivo.

Pharmacokinetic Parameters
The pharmacokinetic profile of 5-OH SAX has been characterized through various studies. Key parameters include:

ParameterValue
Maximum Concentration (Cmax)Not specified
Time to Maximum Concentration (Tmax)~0.11 h
Half-Life (t1/2)~6.13 h
Volume of Distribution (V)~20 L/kg
Bioavailability~75%

Pharmacodynamics of this compound

DPP-4 Inhibition
Both saxagliptin and 5-OH SAX exhibit a high degree of selectivity for DPP-4 compared to other DPP enzymes. The maximum DPP-4 inhibition ratio for saxagliptin is reported at approximately 71.47%, while the inhibitory effect of 5-OH SAX is about half that of the parent compound, with an estimated EC50EC_{50} value that is approximately 0.46×EC500.46\times EC_{50} of saxagliptin . This indicates that while 5-OH SAX is active, it is less potent than saxagliptin itself.

Case Studies and Research Findings

Several studies have investigated the effects and efficacy of 5-OH SAX in clinical settings:

  • Type 2 Diabetes Mellitus Studies
    A study involving T2DM rats demonstrated that administration of 5-OH SAX resulted in significant DPP-4 inhibition, contributing to improved glycemic control. The pharmacokinetic/pharmacodynamic (PK/PD) modeling established a relationship between plasma concentrations and biological effects, facilitating predictions regarding dosing regimens .
  • Comparative Efficacy
    In clinical trials assessing the efficacy of saxagliptin versus other antidiabetic medications, it was found that both saxagliptin and its metabolite effectively increased levels of GLP-1 and GIP, hormones critical for insulin secretion. However, the reduced potency of 5-OH SAX necessitates consideration when evaluating overall therapeutic effectiveness .
  • Safety Profile
    Safety pharmacology studies have indicated that both saxagliptin and 5-OH SAX possess favorable safety profiles with minimal cardiovascular risks associated with their use . This aspect is crucial for patient management in T2DM, where cardiovascular health is often compromised.

Propriétés

Numéro CAS

841302-24-7

Formule moléculaire

C18H25N3O3

Poids moléculaire

331.4 g/mol

Nom IUPAC

(1S,3R,5S)-2-[(2S)-2-amino-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile

InChI

InChI=1S/C18H25N3O3/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16/h10-14,23-24H,1-5,7-9,20H2/t10?,11-,12-,13+,14-,16?,17-,18+/m1/s1

Clé InChI

GAWUJFVQGSLSSZ-YQWHHNEHSA-N

SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N

SMILES isomérique

C1[C@@H]2C[C@@H]2N([C@H]1C#N)C(=O)[C@H](C34CC5C[C@](C3)(C[C@@](C5)(C4)O)O)N

SMILES canonique

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N

Synonymes

(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-Azabicyclo[3.1.0]hexane-3-carbonitrile;  BMS 510849;  5-Hydroxy Saxagliptin;  BMS 510849;  M2 Saxagliptin Hydroxylated Metabolite

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.